

Application Notes and Protocols: Antimicrobial Studies of 5-Cyclopropylthiazol-2-ol

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Compound of Interest

Compound Name: 5-Cyclopropylthiazol-2-ol

Cat. No.: B15045055

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Thiazole derivatives have been extensively studied and are known to exhibit significant biological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[1][2][3] The functionalization of the thiazole ring at various positions allows for the modulation of its biological activity, making it a versatile core for drug discovery. This document provides a detailed framework for the investigation of the antimicrobial potential of a novel derivative, **5-Cyclopropylthiazol-2-ol**. While specific data for this compound is not extensively available in the public domain, the following protocols and application notes are based on established methodologies for evaluating thiazole-containing compounds.[4][5][6]

Data Presentation

The following tables are templates for summarizing quantitative data from antimicrobial experiments for **5-Cyclopropylthiazol-2-ol**.

Table 1: Minimum Inhibitory Concentration (MIC) of **5-Cyclopropylthiazol-2-ol**

Test Microorganism	Strain ID	MIC (µg/mL)	Positive Control (Drug)	MIC (µg/mL)
Staphylococcus aureus	ATCC 29213	Vancomycin		
Escherichia coli	ATCC 25922	Ciprofloxacin		
Pseudomonas aeruginosa	ATCC 27853	Ciprofloxacin		
Candida albicans	ATCC 90028	Fluconazole		
Aspergillus niger	ATCC 16404	Amphotericin B		

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of **5-Cyclopropylthiazol-2-ol**

Test Microorganism	Strain ID	MBC/MFC (µg/mL)	Positive Control (Drug)	MBC/MFC (µg/mL)
Staphylococcus aureus	ATCC 29213	Vancomycin		
Escherichia coli	ATCC 25922	Ciprofloxacin		
Pseudomonas aeruginosa	ATCC 27853	Ciprofloxacin		
Candida albicans	ATCC 90028	Fluconazole		
Aspergillus niger	ATCC 16404	Amphotericin B		

Table 3: Time-Kill Kinetics Assay for *S. aureus* with **5-Cyclopropylthiazol-2-ol**

Time (hours)	0.5x MIC (log10 CFU/mL)	1x MIC (log10 CFU/mL)	2x MIC (log10 CFU/mL)	Growth Control (log10 CFU/mL)
0				
2				
4				
8				
12				
24				

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial activity of **5-Cyclopropylthiazol-2-ol**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **5-Cyclopropylthiazol-2-ol** against a panel of bacteria and fungi.

Materials:

- **5-Cyclopropylthiazol-2-ol**
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- 96-well microtiter plates
- Bacterial and fungal strains
- Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

- Dimethyl sulfoxide (DMSO)
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Stock Solution: Dissolve **5-Cyclopropylthiazol-2-ol** in DMSO to a final concentration of 10 mg/mL.
- Preparation of Microorganism Inoculum:
 - Bacteria: Culture bacteria in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
 - Fungi: Culture fungi on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately $0.5\text{-}2.5 \times 10^3$ CFU/mL.
- Serial Dilution:
 - Add 100 μ L of the appropriate broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
 - Add 100 μ L of the stock solution of **5-Cyclopropylthiazol-2-ol** to the first well and perform a two-fold serial dilution across the plate.
- Inoculation: Add 10 μ L of the prepared microbial inoculum to each well.
- Controls:
 - Positive Control: A row with a standard antibiotic instead of the test compound.
 - Negative Control: A row with broth and inoculum only (growth control).
 - Sterility Control: A well with broth only.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine if the compound is microbicidal or microbistatic.

Materials:

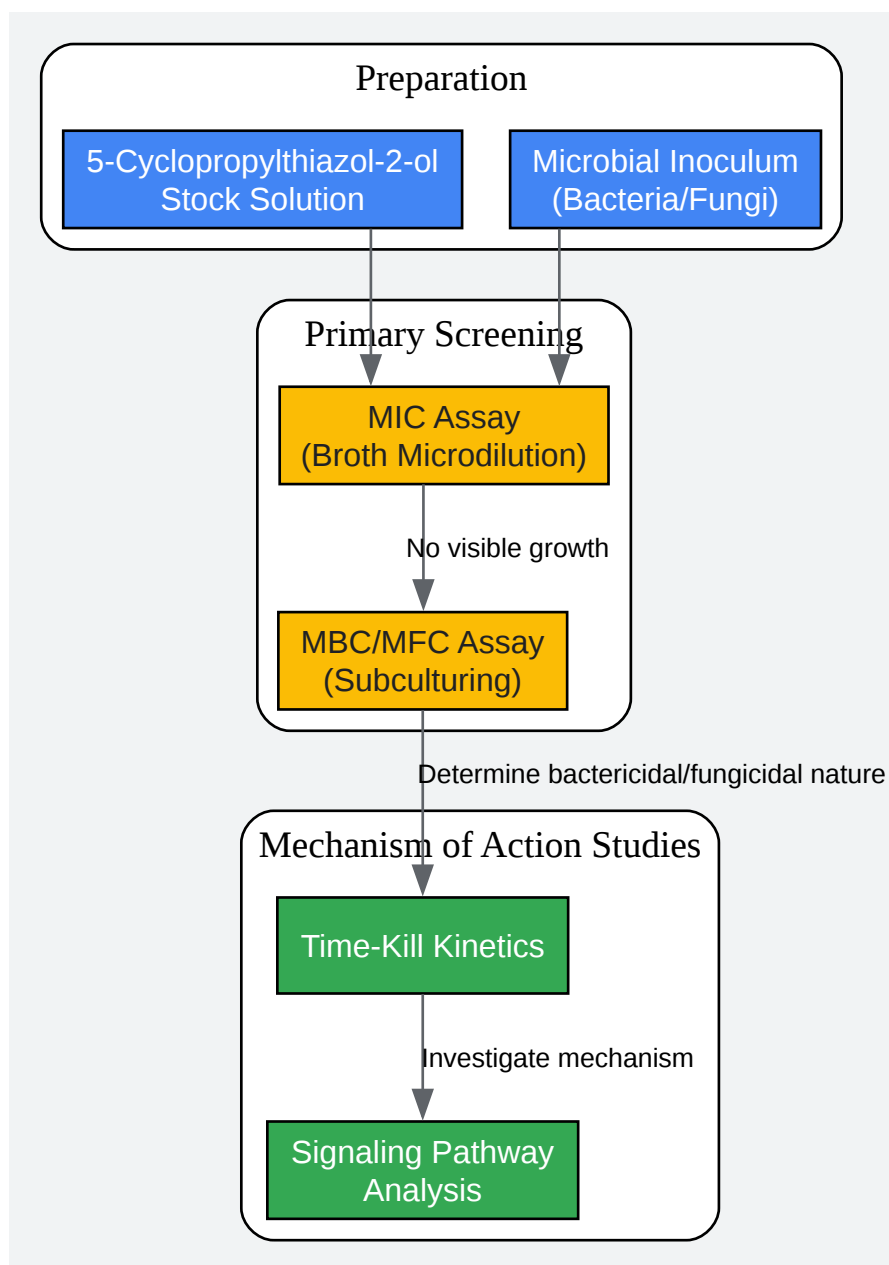
- MIC plates from Protocol 1
- Mueller-Hinton Agar (MHA) plates
- Sabouraud Dextrose Agar (SDA) plates

Procedure:

- Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 μ L aliquot.
- Plating: Spot-inoculate the aliquot onto an appropriate agar plate (MHA for bacteria, SDA for fungi).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- Determination of MBC/MFC: The MBC or MFC is the lowest concentration that results in a $\geq 99.9\%$ reduction in the initial inoculum.

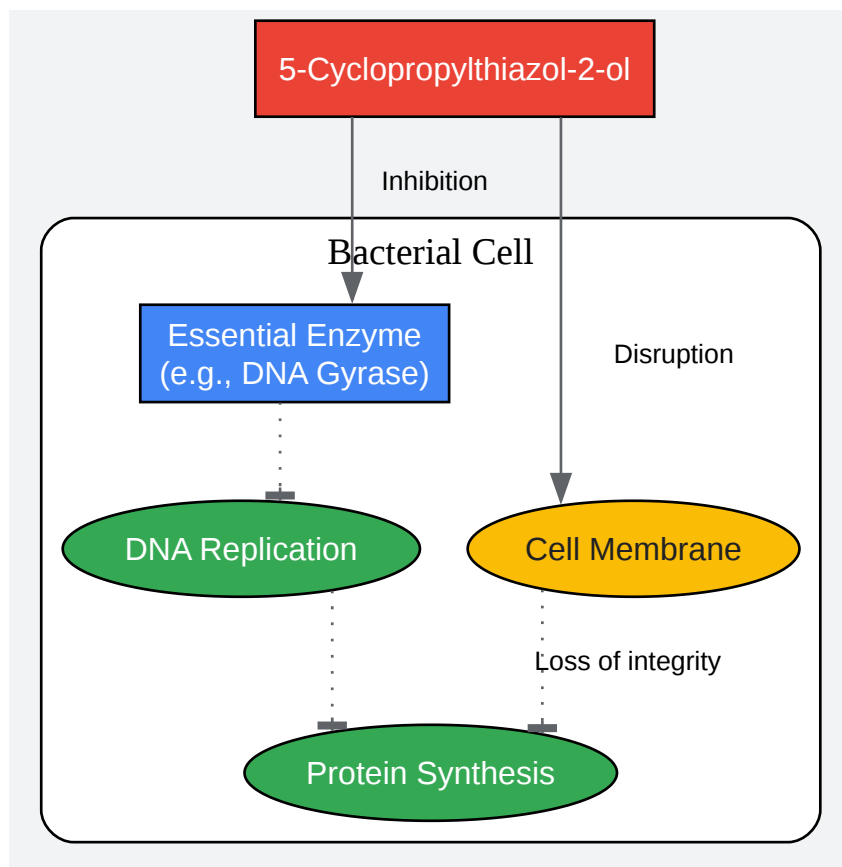
Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antimicrobial action of thiazole derivatives.



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Caption: Experimental workflow for antimicrobial evaluation.



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Caption: Hypothetical antimicrobial signaling pathway.

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